5-(2,6-Dimethyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol
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Overview
Description
5-(2,6-Dimethyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol is a heterocyclic compound that belongs to the oxadiazole family. This compound is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol typically involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . This method is commonly used to prepare 5-substituted-1,3,4-oxadiazole-2-thiol derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dimethyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted phenoxymethyl derivatives.
Scientific Research Applications
5-(2,6-Dimethyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2,6-Dimethyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with target proteins, leading to changes in their function. These interactions can result in the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
- 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol
- 5-(2,6-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol
Uniqueness
5-(2,6-Dimethyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol is unique due to the presence of the dimethyl-phenoxymethyl group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other oxadiazole derivatives and contributes to its specific interactions with molecular targets.
Properties
IUPAC Name |
5-[(2,6-dimethylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7-4-3-5-8(2)10(7)14-6-9-12-13-11(16)15-9/h3-5H,6H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNOGOXAYIUDSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=NNC(=S)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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